6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique structure combining a chlorophenyl group, an oxadiazole ring, and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzohydrazide with a suitable diketone in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the oxadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-ol
- 2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole
- 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
Uniqueness
6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
111997-56-9 |
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Molecular Formula |
C14H9ClN2O2 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
2-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-5-3-4-9(8-10)13-16-17-14(19-13)11-6-1-2-7-12(11)18/h1-8,18H |
InChI Key |
BVEMQLOQOKLFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)Cl)O |
Origin of Product |
United States |
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